molecular formula C20H27N3O3 B12157563 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B12157563
M. Wt: 357.4 g/mol
InChI Key: AZMZSOJHSUZJFP-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a pyrazole-acetamide hybrid compound characterized by a 4-methoxyphenyl-substituted pyrazole core linked to a 2,2-dimethyltetrahydro-2H-pyran-4-yl group via an acetamide bridge. The tetrahydro-2H-pyran moiety may improve solubility compared to bulkier hydrophobic substituents .

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C20H27N3O3/c1-13-17(11-18(24)21-15-9-10-26-20(2,3)12-15)19(23-22-13)14-5-7-16(25-4)8-6-14/h5-8,15H,9-12H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

AZMZSOJHSUZJFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NC3CCOC(C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrazole-Acetamide Scaffolds

(a) Substituent Variations on the Pyrazole Ring
  • Fluorophenyl vs. Methoxyphenyl : A closely related compound, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide (), replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity may enhance metabolic stability, whereas methoxy groups improve π-π stacking in receptor binding .
  • Dichlorophenyl and Pyridinyl Derivatives: Compound 4 from features a 3,4-dichlorophenyl group and a pyridin-3-yl substituent.
(b) Modifications to the Acetamide Side Chain
  • Tetrahydro-2H-pyran vs. Thiazolyl Groups : The compound 1421848-11-4 () incorporates a thiazol-4-yl group and tetrahydro-2H-pyran-4-ylmethyl chains. Thiazole rings introduce hydrogen-bonding capabilities, which may alter target selectivity compared to the simpler acetamide bridge in the target compound .
  • Trifluoroacetyl Indole Derivatives : Compounds 4f and 4g () feature trifluoroacetylated indole moieties. The electron-withdrawing trifluoroacetyl group contrasts with the electron-donating methoxy group, affecting electronic distribution and binding kinetics .

Pharmacological Profiles of Analogues

Compound Name Key Structural Features Reported Activity Source
Target Compound 4-Methoxyphenyl, 3-methyl-pyrazole N/A (structural analog)
N-(4-methoxyphenyl)-... (Compound 40) Quinazoline-sulfonyl acetamide Anticancer (HCT-1, MCF-7 cells)
2b (Benzofuran-oxadiazole) 4-Methoxyphenyl, benzofuran-oxadiazole Antimicrobial
4f (Trifluoroacetyl indole) 4-Fluorostyryl, trifluoroacetyl pLDH assay activity
  • Anticancer Activity : Compound 40 () demonstrates potent activity against HCT-1 and MCF-7 cancer cells, attributed to the quinazoline-sulfonyl group’s ability to inhibit kinase pathways. The target compound’s pyrazole-acetamide scaffold may similarly target kinases but lacks direct evidence .
  • Antimicrobial Potential: Compound 2b () combines a benzofuran-oxadiazole core with a 4-methoxyphenylacetamide group, showing efficacy against bacterial strains. The methoxy group’s role in enhancing membrane penetration is a shared feature with the target compound .

Key Structural Determinants of Bioactivity

  • Methoxy Group : Enhances solubility and receptor affinity through electron donation.
  • Tetrahydro-2H-pyran Ring : Balances lipophilicity and solubility, improving pharmacokinetics.
  • Pyrazole Core : Provides a rigid scaffold for substituent positioning, critical for target engagement.

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